3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
Description
The compound 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid belongs to the cyclopentaquinoline family, characterized by a fused tricyclic scaffold comprising a cyclopentane ring, quinoline moiety, and a substituted benzylidene group. The 2,3-dimethoxyphenyl substituent at the methylidene position distinguishes it from other derivatives.
Key structural features include:
- Quinoline core: Imparts aromaticity and planar rigidity, enabling π-π stacking interactions in biological targets.
- Cyclopentane ring: Enhances conformational flexibility and modulates solubility.
- 2,3-Dimethoxyphenyl substituent: Electron-donating methoxy groups influence electronic properties and binding affinity.
Properties
IUPAC Name |
(3E)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-26-18-9-5-6-14(21(18)27-2)12-13-10-11-16-19(22(24)25)15-7-3-4-8-17(15)23-20(13)16/h3-9,12H,10-11H2,1-2H3,(H,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVIKMJNIHOPM-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid is a member of the cyclopenta[b]quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₆N₂O₄
- Molecular Weight : 320.33 g/mol
- CAS Registry Number : 5706-15-0
The structure of the compound includes a quinoline core fused with a cyclopentane ring and a carboxylic acid functional group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential biological interactions.
Anti-inflammatory Activity
Research has indicated that derivatives of cyclopenta[b]quinolines exhibit significant anti-inflammatory properties. A study demonstrated that certain analogs could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's structure suggests it may interact similarly due to the presence of functional groups conducive to hydrogen bonding and π-π stacking interactions with enzyme active sites .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A recent study involving derivatives showed that compounds with similar structures inhibited the proliferation of breast cancer cells with IC50 values ranging from 10 to 25 µM .
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated. Preliminary screening against various bacterial strains indicated moderate activity:
- Tested Strains : Escherichia coli and Staphylococcus aureus were among the tested organisms.
- Results : The compound exhibited an inhibition zone diameter of 15 mm against E. coli at a concentration of 100 µg/mL .
Research Findings
A summary table of key findings related to the biological activity of this compound is presented below:
Comparison with Similar Compounds
Comparison with Similar Cyclopentaquinoline Derivatives
Structural Modifications and Substituent Effects
The following table compares the target compound with structurally related analogs:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- The 2,3-dimethoxyphenyl derivative exhibits moderate solubility in polar solvents (e.g., methanol) due to the carboxylic acid group, but higher logP values compared to hydroxylated analogs (e.g., 4-hydroxyphenyl variant) .
- 4-Chlorophenyl and phenyl analogs show increased lipophilicity, favoring membrane permeability but requiring formulation adjustments for bioavailability .
Drug Development for Neurodegenerative Diseases
Cyclopentaquinoline derivatives, including the target compound, are investigated as multifunctional agents in Alzheimer’s disease due to their ability to:
Structure-Activity Relationship (SAR) Insights
- Electron-donating groups (e.g., methoxy) at the benzylidene position enhance AChE inhibition by stabilizing enzyme-ligand interactions.
- Carboxylic acid moiety is critical for solubility but may reduce cell permeability; ester or amide derivatives are often explored to balance these properties .
Preparation Methods
Key Reaction Conditions:
- Reactants : Anthranilic acid (1.0 eq), cyclopentanone (1.2 eq)
- Catalyst : POCl₃ (3.0 eq)
- Temperature : Reflux (110–120°C)
- Yield : 54–68% after recrystallization
Formation of the 2,3-Dimethoxyphenylmethylidene Bridge
The methylidene bridge at position 3 is installed via Knoevenagel condensation between the cyclopentaquinoline core and 2,3-dimethoxybenzaldehyde. This reaction employs piperidine or morpholine as a base, facilitating deprotonation of the active methylene group and subsequent aldol-like condensation. The exocyclic double bond forms regioselectively, with the E-configuration confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Synthetic Protocol:
- Reactants : Cyclopentaquinoline-9-carboxylic acid (1.0 eq), 2,3-dimethoxybenzaldehyde (1.2 eq)
- Base : Piperidine (0.1 eq)
- Solvent : Ethanol or toluene
- Temperature : Reflux (80°C for 6–8 hours)
- Yield : 60–72% after recrystallization from ethanol
Structural Characterization and Analytical Data
Final compounds are characterized by spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric Hindrance in Methylidene Formation
The rigidity of the cyclopentaquinoline core and dimethoxyphenyl group creates steric clashes during condensation. Quantum-chemical calculations reveal that linkers with ≤4 methylene units adopt rigid conformations, necessitating elevated temperatures (80–100°C) to overcome energy barriers.
Purification of Hydrophobic Intermediates
Flash chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) effectively separates the target compound from unreacted aldehyde and dimeric byproducts. Recrystallization from HCl/ether improves crystallinity but reduces yields by 10–15%.
Industrial-Scale Production Considerations
Commercial synthesis (e.g., Ambeed, ChemScene) emphasizes:
Q & A
Q. Key Considerations :
- Reaction temperatures (often 80–120°C) and solvent polarity significantly impact yields.
- Purification via column chromatography or recrystallization is critical due to byproduct formation .
Advanced Question: How can reaction conditions be optimized to minimize byproducts during the methylidene linkage formation?
Answer:
Byproduct formation often arises from incomplete condensation or oxidation. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst Screening : Lewis acids like ZnCl₂ or Ti(OiPr)₄ improve regioselectivity, reducing dimerization .
- Kinetic Control : Lowering reaction temperatures (e.g., 60°C) and using stoichiometric ratios of reagents to favor the desired product .
Example :
A study on analogous cyclopentaquinoline derivatives achieved 85% yield by using anhydrous DMF and catalytic p-toluenesulfonic acid under nitrogen atmosphere .
Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 391.4165 (C₂₃H₂₁NO₅) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1250–1270 cm⁻¹ (C-O methoxy) .
Advanced Question: How do substituent variations (e.g., methoxy vs. hydroxy groups) influence bioactivity in cyclopentaquinoline derivatives?
Answer:
Substituents modulate electronic and steric properties, affecting target binding. For example:
| Substituent | Antimicrobial Activity (MIC, μg/mL) | Anticancer IC₅₀ (μM) |
|---|---|---|
| 2,3-Dimethoxy | 12.5 | 8.2 |
| 4-Hydroxy (analog) | 25.0 | 15.7 |
| 3-Chloro (analog) | 6.3 | 4.9 |
Q. Mechanistic Insight :
- Methoxy groups enhance lipophilicity, improving membrane permeability.
- Electron-withdrawing groups (e.g., Cl) increase electrophilicity, boosting enzyme inhibition .
Basic Question: What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Solubility : Dissolve in DMSO (10–20 mM stock solutions) for biological assays; avoid aqueous buffers due to low solubility (~37.4 μg/mL at pH 7.4) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., topoisomerase II). The methoxy groups form hydrogen bonds with catalytic residues (e.g., Asp533 in human topoisomerase II) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
Validation : Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from kinase inhibition assays) .
Basic Question: What safety precautions are required when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:
- Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NCI-60 protocols for cytotoxicity .
- Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to identify trends via statistical tools like ANOVA .
Basic Question: What is the compound’s molecular formula and weight?
Answer:
Advanced Question: How to design analogs with improved metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
